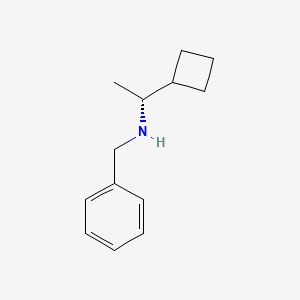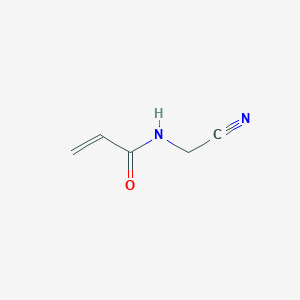
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile is a complex organic compound known for its unique chemical structure and reactivity. It is characterized by the presence of multiple functional groups, including dimethylamino, methylene, oxo, and nitrile groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality and minimizes waste .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing biological processes at the molecular level. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share structural similarities and are used as synthons for various heterocycles.
Dimethylaminopyridine: Known for its catalytic properties in organic synthesis.
Methylene blue: A versatile dye with applications in photochemical reactions
Uniqueness
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility.
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
(E,2E)-5-(dimethylamino)-2-(dimethylaminomethylidene)-3-oxopent-4-enenitrile |
InChI |
InChI=1S/C10H15N3O/c1-12(2)6-5-10(14)9(7-11)8-13(3)4/h5-6,8H,1-4H3/b6-5+,9-8+ |
InChI-Schlüssel |
MAQMWCBTQFYCPL-HHWLVVFRSA-N |
Isomerische SMILES |
CN(C)/C=C/C(=O)/C(=C/N(C)C)/C#N |
Kanonische SMILES |
CN(C)C=CC(=O)C(=CN(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)


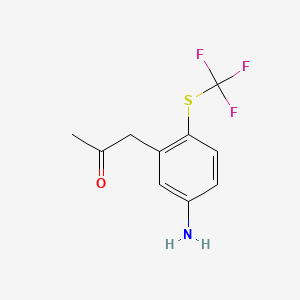
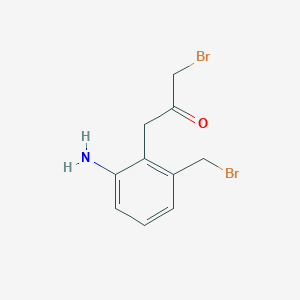
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
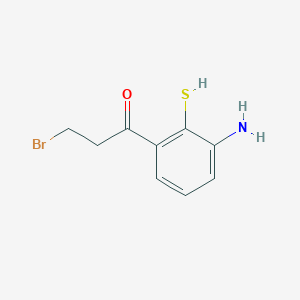
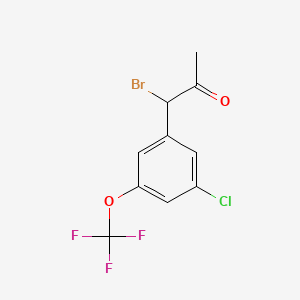
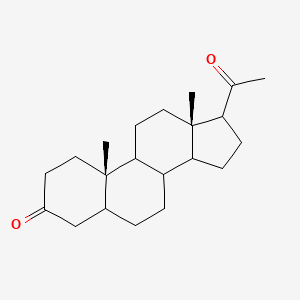
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)
